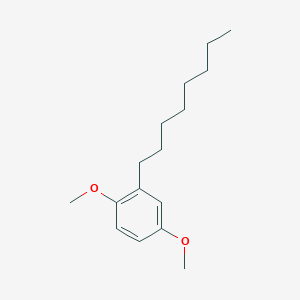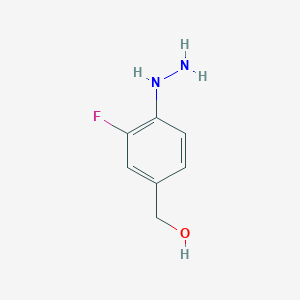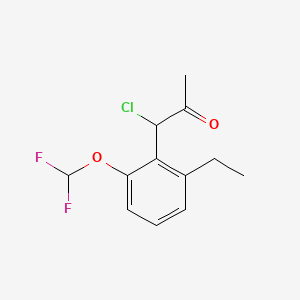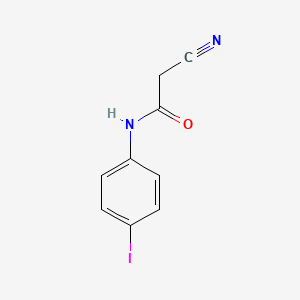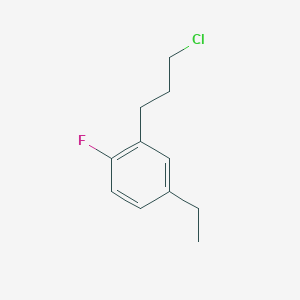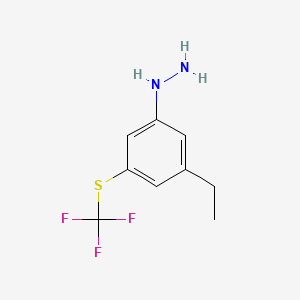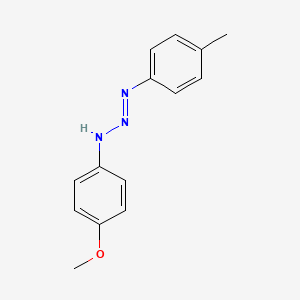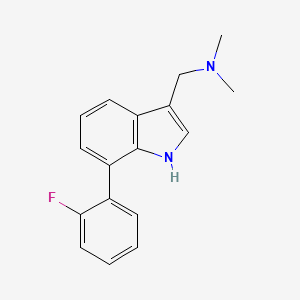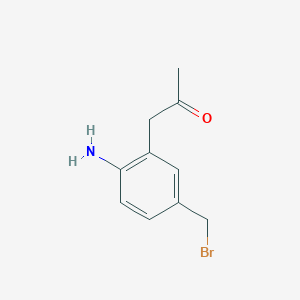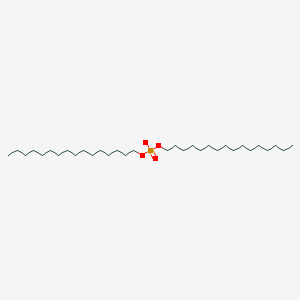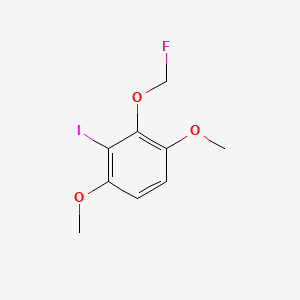
1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethoxy functional groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene typically involves multiple steps, starting with the iodination of a dimethoxybenzene derivative. The fluoromethoxy group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .
Análisis De Reacciones Químicas
1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of the iodo and fluoromethoxy groups allows it to participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Iodo-2,4-dimethoxybenzene: Similar structure but lacks the fluoromethoxy group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of methoxy groups.
2,4-Dimethoxyiodobenzene: Similar but lacks the fluoromethoxy group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and applications .
Propiedades
Fórmula molecular |
C9H10FIO3 |
|---|---|
Peso molecular |
312.08 g/mol |
Nombre IUPAC |
2-(fluoromethoxy)-3-iodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-6-3-4-7(13-2)9(8(6)11)14-5-10/h3-4H,5H2,1-2H3 |
Clave InChI |
LWSANKONWSHATK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)I)OCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
